

Cyclo(-Met-Pro): A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Cyclo(-Met-Pro)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(-Met-Pro), a cyclic dipeptide composed of methionine and proline residues, has garnered interest in various scientific fields, from food chemistry to pharmacology. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Cyclo(-Met-Pro)**, along with relevant experimental protocols and an exploration of its potential biological activities. The information is presented to support researchers and professionals in drug development and other scientific endeavors.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Cyclo(-Met-Pro)** are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.

General and Physical Properties

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | (3S,8aS)-3-(2-methylsulfanylethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | [1] |
| Molecular Formula | C ₁₀ H ₁₆ N ₂ O ₂ S | [1] |
| Molecular Weight | 228.31 g/mol | [1] |
| Appearance | White Powder | [2] |
| Melting Point | Data Not Available | |
| Boiling Point | 489.7 ± 38.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.3 ± 0.1 g/cm ³ (Predicted) | [2] |

Solubility and Stability

| Property | Details | Source |
|--------------------|---|--------|
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Acetic Acid. Limited water solubility. | [2][3] |
| Stability | Stable under standard storage conditions. Recommended storage at -20°C. | [2] |
| Storage Conditions | Store at -20°C for long-term stability. | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **Cyclo(-Met-Pro)** are not readily available in the public domain. However, based on established methods for the synthesis and analysis of cyclic dipeptides, the following general procedures can be adapted.

Synthesis of Cyclo(-Met-Pro) - A Generalized Approach

The synthesis of **Cyclo(-Met-Pro)** can be approached through the cyclization of the corresponding linear dipeptide, L-Methionyl-L-Proline. A common method involves the following conceptual steps:

A generalized workflow for the synthesis of **Cyclo(-Met-Pro)**.

Methodology:

- **Protection of Amino Acids:** The amino group of L-Methionine is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxyl group of L-Proline is protected as a methyl ester (OMe).
- **Peptide Coupling:** The protected amino acids (Boc-Met-OH and H-Pro-OMe) are coupled using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in an appropriate organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
- **Deprotection:** The Boc protecting group is removed from the N-terminus using an acid such as trifluoroacetic acid (TFA). The methyl ester is then saponified using a base like lithium hydroxide (LiOH) to yield the free carboxylic acid of the linear dipeptide.
- **Cyclization:** The deprotected linear dipeptide is subjected to cyclization under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This is often carried out in the presence of a coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA).
- **Purification:** The crude **Cyclo(-Met-Pro)** is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

A general protocol for the purification of cyclic dipeptides using reversed-phase HPLC is as follows:

- Column: C18 column (e.g., 5 μ m particle size, 4.6 x 250 mm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over a specified time (e.g., 30 minutes).
- Flow Rate: 1 mL/min.
- Detection: UV detection at 214 nm and 280 nm.

Fractions containing the purified **Cyclo(-Met-Pro)** are collected, and the solvent is removed under reduced pressure.

Analytical Methods

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are crucial for the structural confirmation of **Cyclo(-Met-Pro)**. While a specific spectrum for **Cyclo(-Met-Pro)** is not readily available in public databases, the expected chemical shifts can be predicted based on the structures of methionine and proline.

2.3.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **Cyclo(-Met-Pro)**. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The expected monoisotopic mass is 228.0932 g/mol .[\[1\]](#)

Biological Activity and Signaling Pathways

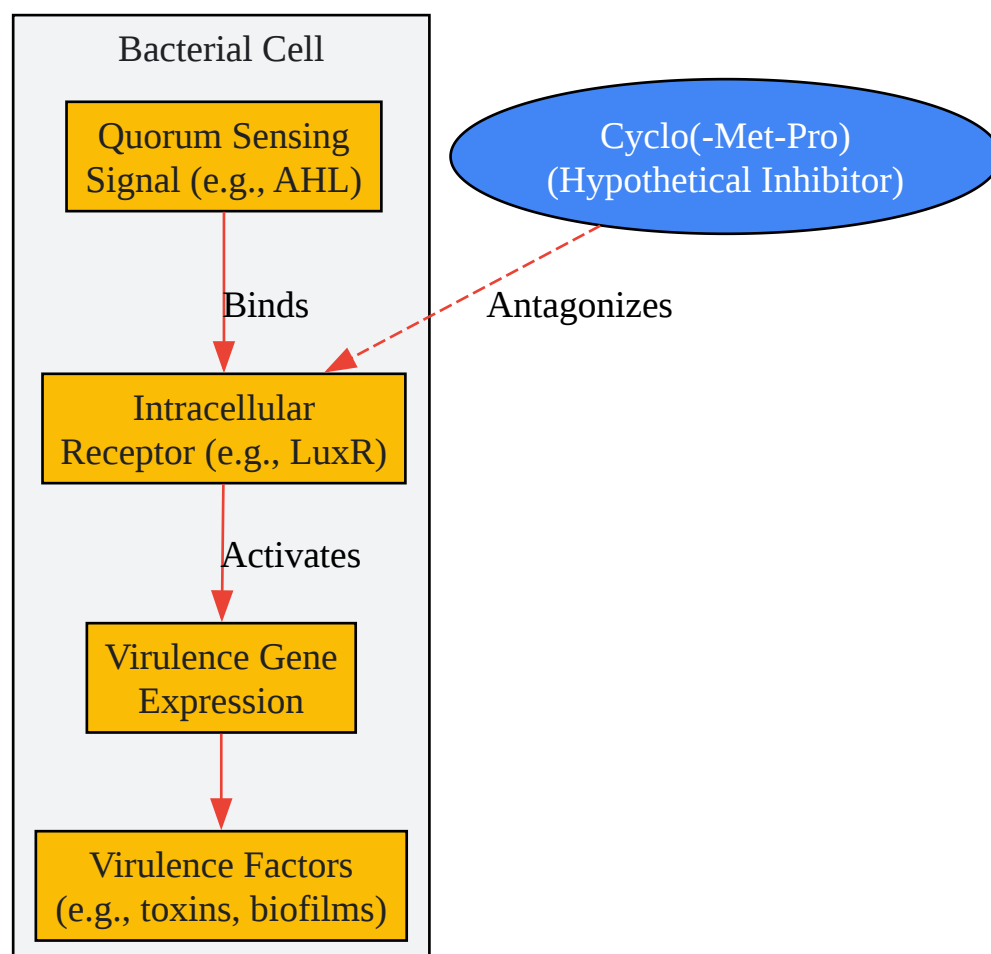
The biological activities of **Cyclo(-Met-Pro)** are an emerging area of research. While specific signaling pathways have not been fully elucidated for this particular dipeptide, studies on structurally similar cyclic dipeptides provide insights into its potential mechanisms of action.

Cyclo(-Met-Pro) has been reported to exhibit weak inhibitory activity against the influenza A virus (H3N2).[\[4\]](#) It has also been identified as a component contributing to the flavor of grilled

and stewed beef. Furthermore, some studies have suggested its potential as an antioxidant by inhibiting the generation of reactive oxygen species (ROS).

Illustrative Signaling Pathway: Quorum Sensing Inhibition by Analogy

Many cyclic dipeptides are known to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation. For instance, Cyclo(L-Phe-L-Pro) has been shown to modulate the ToxR-dependent signaling pathway in *Vibrio vulnificus*.^[5] Although the specific role of **Cyclo(-Met-Pro)** in QS is not yet defined, a hypothetical model of its potential involvement, based on the action of similar compounds, is presented below.



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A hypothetical model of **Cyclo(-Met-Pro)** as a quorum sensing inhibitor.

In this illustrative model, **Cyclo(-Met-Pro)** is hypothesized to act as an antagonist to the bacterial quorum sensing receptor, thereby preventing the binding of the native signaling molecule. This inhibition would lead to the downregulation of virulence gene expression and a subsequent reduction in the production of virulence factors. It is crucial to emphasize that this is a conceptual diagram, and further research is required to validate the specific role of **Cyclo(-Met-Pro)** in any signaling pathway.

Conclusion

Cyclo(-Met-Pro) is a cyclic dipeptide with defined physicochemical properties and potential for diverse biological activities. This guide provides a foundational understanding of its characteristics and outlines general experimental approaches for its study. While there are still gaps in the experimental data, particularly concerning its melting point, quantitative solubility, and specific biological signaling pathways, the information presented herein serves as a valuable resource for researchers and professionals. Further investigation into the synthesis, bioactivity, and mechanisms of action of **Cyclo(-Met-Pro)** is warranted to fully explore its potential in drug development and other scientific applications.

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